molecular formula C8H8N4 B1371652 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile CAS No. 23662-47-7

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile

Cat. No.: B1371652
CAS No.: 23662-47-7
M. Wt: 160.18 g/mol
InChI Key: IQZSBEYDPXQSNV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of pyrimidine chemistry traces back to the early 19th century when Brugnatelli first isolated alloxan through the oxidation of uric acid with nitric acid in 1818. This marked the initial recognition of pyrimidine derivatives as a distinct class of organic compounds. The systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized various derivatives by condensing ethyl acetoacetate with amidines and subsequently proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific compound 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile was first documented in chemical databases in 2010, as indicated by its creation date of April 23, 2010, in the PubChem database. This compound emerged during a period of intense research into pyrimidine-5-carbonitrile derivatives, which gained prominence due to their potential as bioactive molecules. The development of efficient synthetic methodologies for pyrimidine-5-carbonitriles has been documented extensively, with researchers like Aher and colleagues developing environmentally friendly approaches using malononitrile, urea, and appropriate aldehydes in the presence of ammonium chloride as a catalyst. The incorporation of cyclopropyl substituents represents a more recent advancement in pyrimidine chemistry, reflecting the ongoing efforts to enhance biological activity through strategic structural modifications.

The evolution of pyrimidine-5-carbonitrile synthesis has been driven by the recognition of their importance as ATP mimicking tyrosine kinase inhibitors, particularly in epidermal growth factor receptor research. This has led to the development of various synthetic approaches, including one-pot three-component reactions and microwave-assisted methodologies, contributing to the accessibility of compounds like this compound for research applications.

Classification in Heterocyclic Chemistry

This compound belongs to the broader category of six-membered heterocyclic compounds containing nitrogen atoms. Specifically, it is classified as a pyrimidine derivative, which represents one of the three diazines characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. This classification distinguishes pyrimidines from their isomeric counterparts: pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).

Within the pyrimidine family, this compound falls under the subcategory of pyrimidine-5-carbonitriles, which are characterized by the presence of a nitrile functional group at the 5-position of the pyrimidine ring. The compound exhibits additional structural features that further refine its classification: an amino group at the 4-position and a cyclopropyl substituent at the 2-position. This combination of functional groups places it within the aminopyrimidine-carbonitrile class, which has been extensively studied for biological activity.

The structural characteristics of this compound can be systematically categorized using the International Union of Pure and Applied Chemistry nomenclature system. The systematic name reflects the specific positioning of substituents: the amino group occupies the 4-position, the cyclopropyl group is attached to the 2-position, and the carbonitrile functionality is located at the 5-position of the pyrimidine core. This precise structural arrangement contributes to the compound's unique chemical and potentially biological properties.

From an electronic structure perspective, this compound exhibits characteristics typical of aromatic heterocycles, with the pyrimidine ring system demonstrating aromaticity through the delocalization of π-electrons. The presence of nitrogen atoms in the ring system affects the electron density distribution, creating regions of varying electrophilicity and nucleophilicity that influence the compound's reactivity patterns.

Significance in Pyrimidine-Based Research

The significance of this compound in contemporary pyrimidine research stems from its structural characteristics that make it a valuable building block for pharmaceutical applications and synthetic chemistry. Pyrimidine-5-carbonitrile derivatives have demonstrated considerable promise as anticancer agents, particularly as dual inhibitors targeting epidermal growth factor receptor wild-type and cyclooxygenase-2 pathways. Recent research has shown that compounds within this structural class can exhibit potent cytotoxic activities against various cancer cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells.

The cyclopropyl substituent at the 2-position of this compound represents a strategic structural modification that has gained attention in medicinal chemistry. Cyclopropyl groups are known to enhance metabolic stability and can influence binding affinity to biological targets through their unique conformational properties. Research has demonstrated that pyrimidine derivatives bearing cyclopropyl substituents can exhibit enhanced biological activity compared to their non-cyclopropyl counterparts. This has made this compound particularly valuable for structure-activity relationship studies aimed at optimizing therapeutic potential.

The compound serves as a crucial intermediate in the synthesis of more complex pyrimidine-based pharmaceuticals. Its high purity availability (not less than 98%) from specialized chemical suppliers indicates its importance in pharmaceutical and research industries. The molecule's role as an active pharmaceutical ingredient intermediate underscores its utility in drug development programs, where it can serve as a starting material for further chemical modifications to enhance biological activity or improve pharmacokinetic properties.

Recent synthetic methodologies have highlighted the versatility of pyrimidine-5-carbonitrile derivatives in multi-component reactions, where they can participate in the formation of complex heterocyclic systems. The ability to introduce diverse substituents onto the pyrimidine core through various synthetic approaches has made compounds like this compound valuable scaffolds for combinatorial chemistry approaches in drug discovery. Furthermore, molecular docking studies have revealed that pyrimidine-5-carbonitrile derivatives can effectively bind to various biological targets, supporting their continued investigation as potential therapeutic agents.

Properties

IUPAC Name

4-amino-2-cyclopropylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-2H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZSBEYDPXQSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as tetrakis(triphenylphosphine)palladium(0) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound is less common than aromatic (e.g., phenyl) or halogen (e.g., Cl) substituents.
  • Chloro and methyl analogs are synthesized via straightforward substitutions, whereas aryl-substituted derivatives (e.g., 4h, 4c) are prepared via scalable three-component reactions .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) IR (CN stretch, cm⁻¹) NMR (δH, DMSO-d6)
This compound C₈H₈N₄ Not reported ~2212 (inferred) Not available
4-Amino-2-chloropyrimidine-5-carbonitrile C₅H₃ClN₄ 235-238 2212 7.53-8.40 (m, Ar)
4-Amino-2-methylpyrimidine-5-carbonitrile C₆H₆N₄ 242-243 2212 3.08 (s, N(CH₃)₂)
4h C₁₇H₁₁ClN₄ 222 2212 7.53-8.40 (m, Ar)
4c C₁₈H₁₄N₄ 210 2212 2.38 (s, CH₃), 7.35-8.41 (m)

Key Observations :

  • The cyano group (CN) consistently appears at ~2212 cm⁻¹ in IR spectra across all analogs .
  • Cyclopropyl derivatives may exhibit distinct NMR shifts due to ring strain and electron-withdrawing effects, but specific data are lacking.
  • Higher melting points (e.g., 242–243°C for methyl derivatives) correlate with increased crystallinity from planar aromatic substituents .

Key Observations :

  • Chloro and bromo derivatives (e.g., 4h, 4k) show pronounced anticancer activity, likely due to enhanced electrophilicity and DNA interaction .

Biological Activity

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group at the 4-position and a cyclopropyl group at the 2-position. Its molecular formula is C8_{8}H9_{9}N3_{3} and it has a molecular weight of approximately 164.17 g/mol. The unique structure imparts distinct steric and electronic properties that influence its biological interactions.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. Notably, it has been studied for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a significant role in cancer cell proliferation and survival. By inhibiting EGFR, the compound may induce apoptosis in cancer cells and affect cell cycle progression .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines, including:

  • Colorectal carcinoma
  • Breast cancer cells

The compound has shown moderate antiproliferative activity, with IC50_{50} values indicating varying degrees of effectiveness against different cancer types .

Enzyme Inhibition

In addition to its anticancer effects, the compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways related to cancer progression. For instance, derivatives of pyrimidine-5-carbonitrile have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .

Synthesis and Evaluation

A series of studies have focused on synthesizing analogues of this compound to enhance its biological activity. For example, a multicomponent synthesis approach using guanidine hydrochloride and malononitrile has been adapted to produce various derivatives .

Table 1: Summary of Biological Activity Studies

CompoundTargetIC50_{50} (μM)Activity
This compoundEGFR3.7 - 54Moderate
Derivative ADHFR1.3 - 243High
Derivative BTumor Cell Lines0.4 - 28Moderate

Note: IC50_{50} values represent the concentration required to inhibit cell growth by 50%.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies predict binding affinities and help elucidate the compound's mechanism of action, guiding future modifications to improve efficacy .

Q & A

Q. What are the most common synthetic routes for 4-amino-2-cyclopropylpyrimidine-5-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) under thermal aqueous conditions. A validated approach involves cyclocondensation of aldehydes, thiourea, and malononitrile derivatives, followed by cyclopropane ring introduction. Key steps include:

  • Reagent selection : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde) and cyclopropane-containing precursors are used to install the cyclopropyl group.
  • Temperature control : Reactions are heated at 80–100°C for 6–12 hours to ensure completion .
  • Characterization : Products are confirmed via ¹H/¹³C NMR (e.g., δH 2.38 ppm for methyl groups, δC 116.73 ppm for nitrile), IR (2212 cm⁻¹ for C≡N stretch), and mass spectrometry (e.g., m/z 306 for M⁺ in 4h) .

Q. Example Table: Substituent Effects on Yield

Substituent (R)Yield (%)Melting Point (°C)Reference
4-Chlorophenyl70222
4-Bromophenyl65235–238
Thienyl75200

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl protons at δH 1.2–2.0 ppm) and carbon types (e.g., nitrile carbon at δC 115–118 ppm). Aromatic protons appear as multiplet signals (δH 7.0–8.4 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., 2212 cm⁻¹ for C≡N, 3478 cm⁻¹ for NH₂) .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl or Br substituents) validate molecular weight and stability .
  • Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (e.g., C 66.56% in 4h) .

Q. How does the reactivity of the nitrile group influence derivatization?

The nitrile group (-C≡N) undergoes nucleophilic addition or cyclization reactions. For example:

  • Alkylation : React with amines (e.g., phenethylamine) under reflux to form imine derivatives, as seen in antidiabetic studies .
  • Hydrolysis : Convert to carboxylic acids using acidic/basic conditions, enabling further functionalization .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 5-position .

Advanced Research Questions

Q. How can synthesis be optimized for electron-deficient substituents (e.g., nitro or trifluoromethyl groups)?

Electron-withdrawing groups (EWGs) reduce nucleophilicity, requiring:

  • Catalyst enhancement : Use Pd/Cu catalysts for cross-coupling steps to activate inert positions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in EWGs’ presence .
  • Extended reaction times : 18–24 hours at 100°C improve yields for nitro-substituted derivatives .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in melting points or NMR shifts (e.g., 4i vs. 4j) arise from:

  • Polymorphism : Use X-ray crystallography (as in ) to confirm solid-state structures.
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO hydrogen bonding shifts NH₂ signals upfield .
  • Dynamic NMR : Assess rotational barriers in cyclopropyl groups causing split signals .

Q. What strategies are effective for designing bioactive derivatives targeting enzyme inhibition?

Structure-activity relationship (SAR) studies suggest:

  • Amino group modifications : Replace NH₂ with bulkier amines (e.g., cyclohexylamino) to enhance binding to hydrophobic enzyme pockets .
  • Heterocycle fusion : Synthesize pyrrolo[3,2-d]pyrimidine hybrids (e.g., compound 9 in ) to mimic purine scaffolds for kinase inhibition.
  • Electron-rich substituents : Introduce 4-methoxyphenyl groups to improve solubility and bioavailability .

Q. Example Table: Bioactivity of Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Reference
5g (Cyclohexylamino)α-Glucosidase12.3
12 (Pyrrolo-pyrimidine)EGFR Kinase0.45

Q. How to address low yields in large-scale synthesis?

Scale-up challenges include:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol-DMF mixtures in ).
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 aldehyde:malononitrile ratio) to minimize dimerization .
  • Flow chemistry : Implement continuous MCR systems for improved heat/mass transfer .

Q. What computational methods predict regioselectivity in substitution reactions?

  • DFT calculations : Model charge distribution (e.g., MEP surfaces) to identify nucleophilic sites. The C5 carbonitrile group is more reactive than C2 due to conjugation with the pyrimidine ring .
  • Molecular docking : Screen substituent effects on binding to targets like dihydrofolate reductase .

Q. How to validate the mechanism of multicomponent reactions for this compound?

  • Isotopic labeling : Use ¹⁵N-labeled ammonia to track amino group incorporation .
  • Intermediate trapping : Identify Knoevenagel adducts via LC-MS during cyclocondensation .
  • Kinetic studies : Monitor reaction progress via in-situ IR to confirm rate-determining steps .

Q. What are the challenges in analyzing degradation products under acidic/basic conditions?

  • LC-MS/MS : Detect hydrolyzed products (e.g., carboxylic acids from nitrile hydrolysis) .
  • Stability studies : Use accelerated conditions (40°C/75% RH) to identify major degradation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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